Melting Point Differentiation: Lower Thermal Requirement Relative to Positional Isomer
The target compound N-(5-chloro-4-methyl-2-nitrophenyl)acetamide exhibits a melting point range of 104-105 °C . Its positional isomer, N-(5-chloro-2-methyl-4-nitrophenyl)acetamide (CAS 13852-50-1), where the methyl and nitro groups are transposed, melts at a higher temperature of 109.5-110 °C . This 5 °C differential in melting point is a direct consequence of the altered substitution pattern and reflects differences in crystal lattice energy. This quantifiable thermal property difference serves as a definitive marker for identity and purity assessment during procurement and quality control.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 104-105 °C |
| Comparator Or Baseline | N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide (CAS 13852-50-1): 109.5-110 °C |
| Quantified Difference | ~5 °C lower melting point for target compound |
| Conditions | Standard melting point determination methods; literature reported values |
Why This Matters
Melting point is a primary identity and purity criterion for solid research chemicals; a 5 °C difference enables unambiguous confirmation of the correct isomer and avoids experimental failure due to isomeric contamination.
